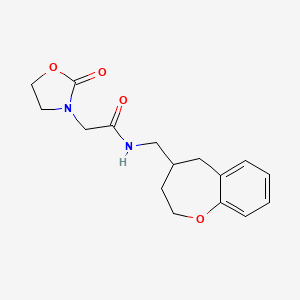

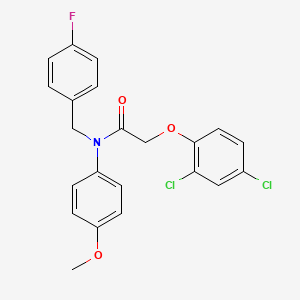

N-(2-furylmethyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-furylmethyl)-2-methylbenzamide belongs to a class of organic compounds known for their diverse chemical properties and applications in various fields of chemistry. While direct studies on this compound are scarce, research on related benzamides and furyl compounds provides valuable information on their synthesis, structure, reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves various chemical strategies, including directed metalation, carbonylation, and catalytic cyclopropanation reactions. For instance, directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide demonstrated the synthetic utility of N-tert-butyl-N-methylbenzamides in preparing other complex organic molecules through metalation and reaction with methyl iodide (Reitz & Massey, 1990). Similarly, palladium iodide catalyzed multicomponent carbonylative approaches have been used to synthesize functionalized isoindolinone and isobenzofuranimine derivatives, showcasing a method that could be applicable to the synthesis of N-(2-furylmethyl)-2-methylbenzamide (Mancuso et al., 2014).

Molecular Structure Analysis

X-ray diffraction methods and DFT calculations provide insights into the molecular structures of benzamides, revealing how intermolecular interactions influence molecular geometry. Studies on related compounds, such as N-phenylbenzamides, have determined their crystal structures, highlighting the significance of hydrogen bonding in their molecular configuration (Duke & Codding, 1992).

Chemical Reactions and Properties

Research on the chemical reactions of benzamides and furyl compounds includes the exploration of C-H bond activation/borylation catalyzed by iron N-heterocyclic carbene complexes, revealing potential pathways for functionalizing such compounds (Hatanaka et al., 2010). The metabolic conversion of benzamides to N-hydroxymethyl compounds also illustrates their reactivity and transformation under biological conditions (Ross et al., 1983).

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. The crystal structure analysis of compounds like m-methylbenzamide provides insights into the arrangement and bonding within the crystal lattice, affecting their physical characteristics (OriiSeiki et al., 1963).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal in understanding the behavior of benzamides in various chemical contexts. Studies on the demethylation of N,N-dimethylbenzamides, for example, shed light on their metabolic pathways and the stability of metabolically generated N-(hydroxymethyl) compounds (Constantino et al., 1992).

科学的研究の応用

Environmental Health and Exposure Assessment

- Parabens in Consumer Products : Studies have examined the presence of parabens, compounds similar in chemical structure to N-(2-furylmethyl)-2-methylbenzamide, in various consumer products. Parabens are used as preservatives in cosmetics, pharmaceuticals, and food products. Research on urinary concentrations of parabens has revealed widespread human exposure to these chemicals, raising concerns about potential health risks due to their endocrine-disrupting effects. One study focused on the relationship between urinary concentrations of parabens and markers of male reproductive health, finding no significant association but noting the need for further investigation due to variability in exposure and modest sample sizes (Meeker, Yang, Ye, Calafat, & Hauser, 2010).

Pharmacology and Drug Development

- PET Imaging for Tumor Proliferation : Another application area for similar compounds is in pharmacology, where N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was used in PET imaging to evaluate tumor proliferation. This study demonstrated the potential of such compounds in assessing the proliferative status of solid tumors, providing a basis for their use in clinical diagnostics and treatment monitoring (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

Environmental Monitoring

- Exposure to Parabens : Environmental studies have also focused on the exposure to parabens, noting their ubiquity in consumer products and the environment. Research in this area aims to understand the pathways through which humans are exposed to these compounds and to assess the potential health impacts. Such studies provide a context for examining the environmental and health implications of chemical compounds, including N-(2-furylmethyl)-2-methylbenzamide, especially considering their persistence and bioaccumulation potential (Calafat, Ye, Wong, Bishop, & Needham, 2010).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. Benzamides can have a variety of biological activities, depending on their exact structure . For example, some benzamides have been found to have anticancer activity . The specific mechanism of action of “N-(2-furylmethyl)-2-methylbenzamide” would depend on its structure and the biological system it is interacting with.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . For example, some benzamides can be harmful if swallowed . The specific safety and hazards of “N-(2-furylmethyl)-2-methylbenzamide” would depend on its specific properties and uses.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIIWEXTWQAJSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)